molecular formula C22H21N3O5S2 B2431208 (Z)-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-4-nitrophenyl)butanamide CAS No. 315243-23-3

(Z)-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-4-nitrophenyl)butanamide

Cat. No.: B2431208
CAS No.: 315243-23-3
M. Wt: 471.55
InChI Key: TXLGTVIFUUVLOC-UNOMPAQXSA-N
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Description

(Z)-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-4-nitrophenyl)butanamide is a useful research compound. Its molecular formula is C22H21N3O5S2 and its molecular weight is 471.55. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

  • A series of compounds, including derivatives of (Z)-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxy-4-nitrophenyl)butanamide, have been synthesized and evaluated for antimicrobial activity. These compounds showed significant activity against gram-positive and gram-negative bacteria, comparable to standard drugs like Ampicillin and Ciprofloxacin (N. PansareDattatraya & S. Devan, 2015).
  • Another study reported that derivatives of this compound were active against mycobacteria, including Mycobacterium tuberculosis, and exhibited antibacterial activity against methicillin-resistant Staphylococcus aureus (M. Krátký, J. Vinšová, & J. Stolaříková, 2017).

Molecular Structure Investigation

  • The synthesis and molecular structure of a similar compound were investigated using X-ray diffraction and ab initio calculations. The study provides insights into the molecular structure and intermolecular interactions of these types of compounds (N. Benhalima et al., 2011).

Anticancer Activity

  • Some derivatives of this compound have been synthesized and screened for anticancer activity. One derivative, in particular, showed significant anticancer potential against various cancer cell lines, including leukemia and melanoma (A. Deep et al., 2016).
  • Another study found that novel thiazolidinone derivatives, related to the compound , demonstrated antimitotic activity and low toxicity towards normal human blood lymphocytes (Kamila Buzun et al., 2021).

Aldose Reductase Inhibition

  • Some derivatives have been identified as potent inhibitors of aldose reductase, an enzyme involved in diabetic complications, suggesting potential therapeutic applications in diabetes management (Marta Kučerová-Chlupáčová et al., 2020).

Hypoglycemic and Hypolipidemic Activity

  • Novel analogs containing the thiazolidinedione ring were synthesized and tested for hypoglycemic and hypolipidemic activity in a type-2 diabetes model. The compounds showed a significant reduction in blood glucose, cholesterol, and triglyceride levels (Sonali Mehendale-Munj, R. Ghosh, & C. Ramaa, 2011).

Properties

IUPAC Name

4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S2/c1-2-14-5-7-15(8-6-14)12-19-21(28)24(22(31)32-19)11-3-4-20(27)23-17-10-9-16(25(29)30)13-18(17)26/h5-10,12-13,26H,2-4,11H2,1H3,(H,23,27)/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLGTVIFUUVLOC-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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